6-Mercapto-2-methylnicotinonitrile
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Overview
Description
6-Mercapto-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 g/mol . It is also known by its IUPAC name, 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile . This compound is characterized by the presence of a mercapto group (-SH) and a nitrile group (-CN) attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-methylnicotinonitrile typically involves the reaction of 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile with appropriate reagents under controlled conditions . One common method involves the use of cyanothioacetamides and alkylating agents in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) . The reaction proceeds through a series of steps including conjugated addition, intramolecular heterocyclization, and regioselective alkylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of bulk reagents and optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-2-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitrile group (-CN) can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Mercapto-2-methylnicotinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Mercapto-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function . Additionally, the nitrile group (-CN) can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-6-methylnicotinonitrile
- 6-Mercapto-2-methylpyridine
- 6-Mercapto-2-methylpyridine-3-carbonitrile
Uniqueness
6-Mercapto-2-methylnicotinonitrile is unique due to its specific combination of functional groups (mercapto and nitrile) attached to a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6N2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-methyl-6-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
RETFIJQGEXRUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C#N |
Origin of Product |
United States |
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